“1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 2413877-00-4 . It has a molecular weight of 199.12 .
The Inchi Code for “1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride” is 1S/C7H14N2.2ClH/c8-7-2-4-9-3-1-6(7)5-9;;/h6-7H,1-5,8H2;2*1H
.
The compound is stored at a temperature of 4 degrees Celsius . The physical form of the compound is not specified .
1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride is a bicyclic nitrogen-containing compound with the molecular formula and a molecular weight of 199.12 g/mol. This compound is characterized by its unique bicyclic structure, which is significant in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
The compound is derived from the azabicyclo[3.2.1]octane scaffold, which has been extensively studied for its pharmacological properties. It serves as a building block in the synthesis of more complex molecules and has been the subject of various synthetic methodologies and applications in biological research .
1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride falls under the category of heterocyclic compounds, specifically azabicyclic compounds, which are known for their diverse biological activities. Its classification as a dihydrochloride salt indicates that it exists in a hydrated form, which may influence its solubility and reactivity in various chemical environments.
The synthesis of 1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride typically involves several key steps:
One notable synthetic route involves starting from amino diketone derivatives, where treatment with hydrogen chloride leads to the formation of the free amine hydrochloride, followed by cyclization to yield the desired bicyclic compound .
The molecular structure of 1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The InChI representation for this compound is:
Key structural data includes:
1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride can participate in various chemical reactions:
The outcomes of these reactions depend heavily on the reagents used and the reaction conditions applied, making it versatile for synthetic applications.
The mechanism of action for 1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride involves its interaction with specific biological targets. It generally binds to receptors or enzymes, triggering biochemical pathways that can lead to various physiological effects. The exact mechanism may vary depending on its application context but often involves modulation of neurotransmitter systems .
The physical properties include:
Key chemical properties:
1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride has several scientific applications:
The 1-azabicyclo[3.2.1]octane scaffold represents a privileged structure in medicinal chemistry, characterized by a bridged bicyclic framework with a nitrogen atom at the bridgehead position. This core structure has evolved significantly from early investigations into naturally occurring tropane alkaloids. Historically, compounds like cocaine (3β-benzoyloxytropane) and benztropine (3α-(diphenylmethoxy)tropane) demonstrated the pharmacological importance of tropane derivatives, particularly their interactions with monoamine transporters in the central nervous system. Cocaine's potent dopamine transporter (DAT) inhibition and associated abuse liability prompted research into structurally modified tropanes that might retain therapeutic potential without addictive properties [1].
This pursuit led to the development of benztropine analogs, where strategic modifications—such as replacing the ester oxygen with nitrogen (yielding benztropinamines)—produced compounds with high DAT affinity but reduced abuse potential. These structural innovations revealed critical structure-activity relationships (SAR): Unlike cocaine, which requires a 2β-substituent for high DAT binding, benztropinamines maintain affinity even without 2-position substituents. Furthermore, stereochemical preferences diverged; benztropinamines favored the S-enantiomer at the 2-position, whereas cocaine favored the R-configuration [1]. These findings underscored that subtle changes to the azabicyclic framework could profoundly alter biological activity, paving the way for rational design of novel therapeutics.
Table 1: Historical Evolution of Azabicyclo[3.2.1]octane Derivatives in Pharmacology
Time Period | Key Compounds | Structural Innovations | Pharmacological Impact |
---|---|---|---|
Early 20th Century | Cocaine, Atropine | Naturally occurring tropanes | DAT/SERT inhibition; Stimulant and anesthetic effects |
1950s–1970s | Benztropine | 3α-(Diphenylmethoxy)tropane | Antiparkinsonian effects; Reduced abuse potential vs. cocaine |
1990s–Present | Benztropinamines (e.g., Compound 3) | N-cholesterol replacement; 2β-substituent modifications | Atypical DAT inhibitors; Explored for cocaine use disorder |
2010s–Present | 1-Azabicyclo[3.2.1]octan-4-amine derivatives | Rigidified amine positioning; Salt forms (e.g., dihydrochloride) | Enhanced receptor selectivity; Improved solubility and stability |
Contemporary synthetic advances enabled precise functionalization of the azabicyclo[3.2.1]octane core. The incorporation of a primary amine at the 4-position—as in 1-azabicyclo[3.2.1]octan-4-amine—introduced a versatile handle for derivatization while maintaining the conformational rigidity essential for target selectivity. The dihydrochloride salt form further optimized physicochemical properties, enhancing water solubility and bioavailability for pharmacological studies [4] [5]. This progression from natural alkaloids to engineered scaffolds exemplifies how azabicyclic frameworks have been refined to address complex neurological targets, including dopamine and vasopressin receptors [3] [7].
1-Azabicyclo[3.2.1]octan-4-amine dihydrochloride serves as a critical building block in drug discovery due to its stereochemically defined structure and bifunctional reactivity. The compound features a primary amine group (-NH₂) attached to the 4-carbon of the bicyclic system, with the dihydrochloride salt enhancing crystallinity and aqueous solubility (molecular formula: C₇H₁₆Cl₂N₂; molecular weight: 199.12 g/mol) [8]. This scaffold’s nitrogen atoms—the bridgehead nitrogen and the 4-amine—enable diverse interactions with biological targets. The bridgehead nitrogen often participates in ionic or hydrogen bonding within receptor binding pockets, while the 4-amine facilitates covalent derivatization or acts as a hydrogen bond donor/acceptor [7].
Table 2: Pharmacological Targets of Azabicyclo[3.2.1]octane Derivatives
Biological Target | Representative Compound | Affinity/Activity | Therapeutic Area | Mechanistic Insight |
---|---|---|---|---|
Dopamine Transporter (DAT) | Benztropine analog 10a | Kᵢ = 4.3 nM (DAT) | Cocaine Use Disorder | Atypical inhibition; Blocks cocaine binding without self-reinforcement |
Vasopressin V1A Receptor | 8-Azabicyclo[3.2.1]octan-3-yl propanamide | IC₅₀ = 12 nM (V1A) | Cardiovascular Disorders | Antagonism; Modulates vasoconstriction and stress response |
Serotonin Receptors | {1-Azabicyclo[3.2.1]octan-5-yl}methanamine | Kᵢ = 38 nM (5-HT₂A) | Neuropsychiatric Disorders | Binding via amine-bridged interactions; Potential anxiolytic effects |
Enzymatic Targets | N-substituted 4-amine analogs | Variable | Metabolic Diseases | Inhibition via scaffold embedding in active sites |
In neuropharmacology, this scaffold is engineered to develop atypical DAT inhibitors. Unlike cocaine, which binds DAT in a conformation that induces reinforcing effects, derivatives like lead compound 10a (a benztropinamine analog) bind DAT with high affinity (Kᵢ ~4 nM) while showing minimal cocaine-like locomotor stimulation in mice. Molecular dynamics simulations suggest this divergence arises from distinct binding poses: Cocaine stabilizes a DAT conformation favoring dopamine efflux, whereas 4-amine-substituted azabicycles stabilize closed conformations that prevent dopamine accumulation [1] [7]. This mechanistic distinction positions such compounds as promising candidates for treating cocaine use disorder—a condition lacking FDA-approved medications.
Beyond neurotransporter modulation, the scaffold exhibits versatility in addressing G-protein-coupled receptors (GPCRs). Structural analogs like 8-azabicyclo[3.2.1]octan-3-yl propanamides act as potent vasopressin V1A receptor antagonists (e.g., compound 48, IC₅₀ = 12 nM), useful for managing hypertension and stress disorders [3]. The scaffold’s rigidity allows precise spatial positioning of pharmacophores, enabling selective interactions with conserved GPCR binding sites. Synthetic routes to 1-azabicyclo[3.2.1]octan-4-amine dihydrochloride typically involve:
Figure 1: Structural Analysis of 1-Azabicyclo[3.2.1]octan-4-amine Dihydrochloride
Bridgehead N+ / \ / \ C8 — C1 C5 — C6 \ / \ / C2 ——— C3 | C4 — NH₂ · 2HCl
Key Features:
Current research exploits this scaffold’s synthetic tractability. For instance, the 4-amine serves as a linchpin for constructing amide-, urea-, or sulfonamide-linked derivatives targeting serotonin receptors and ion channels. Hybrid molecules integrating the azabicyclic core with pharmacophores from known neuroactive agents (e.g., aryloxyalkyl groups) are being screened for multifunctional activity against comorbid disorders, such as depression-substance abuse synergies [7]. As molecular modeling techniques advance, the precise steric and electronic tuning of this scaffold continues to unlock new therapeutic avenues.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1